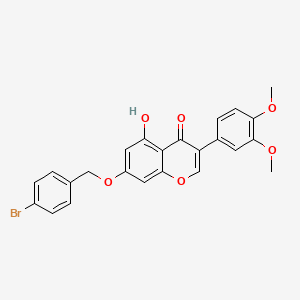
7-((4-bromobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-5-hydroxy-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-((4-bromobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-5-hydroxy-4H-chromen-4-one” is a synthetic organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, may exhibit specific biological activities that are of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “7-((4-bromobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-5-hydroxy-4H-chromen-4-one” typically involves multiple steps, including the formation of the chromenone core, introduction of the bromobenzyl group, and the attachment of the dimethoxyphenyl group. Common reagents used in these reactions include bromobenzyl bromide, dimethoxybenzaldehyde, and various catalysts and solvents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential antioxidant and anti-inflammatory properties. It can be used in cell culture studies to investigate its effects on cellular pathways and gene expression.
Medicine
In medicine, the compound may be explored for its potential therapeutic effects. Its structural similarity to other bioactive flavonoids suggests it may have applications in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of “7-((4-bromobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-5-hydroxy-4H-chromen-4-one” likely involves interactions with various molecular targets, such as enzymes, receptors, and signaling pathways. Its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate inflammatory pathways by inhibiting key enzymes and cytokines involved in the inflammatory response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quercetin: A well-known flavonoid with antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid with similar biological activities.
Luteolin: Known for its anticancer and anti-inflammatory effects.
Uniqueness
“7-((4-bromobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-5-hydroxy-4H-chromen-4-one” is unique due to the presence of the bromobenzyl and dimethoxyphenyl groups, which may confer specific biological activities not observed in other flavonoids. These structural features may enhance its ability to interact with molecular targets and improve its bioavailability.
Propriétés
IUPAC Name |
7-[(4-bromophenyl)methoxy]-3-(3,4-dimethoxyphenyl)-5-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrO6/c1-28-20-8-5-15(9-21(20)29-2)18-13-31-22-11-17(10-19(26)23(22)24(18)27)30-12-14-3-6-16(25)7-4-14/h3-11,13,26H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZGJRLQWYMGGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OCC4=CC=C(C=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-(3-chloro-4-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2651984.png)


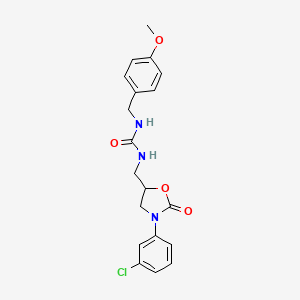
![(E)-2-(2-Chlorophenyl)-N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]ethenesulfonamide](/img/structure/B2651989.png)
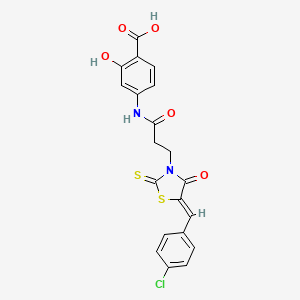
![4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2651995.png)
![Methyl 2-[[(Z)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2651998.png)
![1-Oxaspiro[3.4]octan-3-one](/img/structure/B2651999.png)
![N-[4-({[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B2652001.png)
![2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine dihydrochloride](/img/structure/B2652003.png)
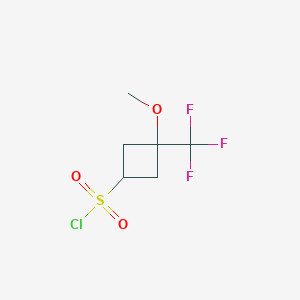
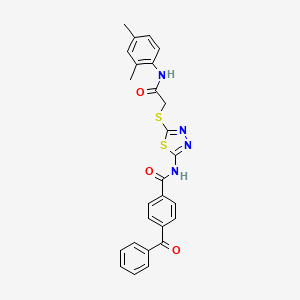
![2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2652007.png)
